rac-(3R,4R)-4-bromooxan-3-ol, trans
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Overview
Description
rac-(3R,4R)-4-bromooxan-3-ol, trans: is a chiral compound with significant interest in the scientific community due to its unique physical, chemical, and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-bromooxan-3-ol, trans typically involves the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and lithium perchlorate is often used as a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-4-bromooxan-3-ol, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanones.
Reduction: Reduction reactions can convert the bromo group to a hydroxyl group, forming oxan-3-ol derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of oxanones.
Reduction: Formation of oxan-3-ol derivatives.
Substitution: Formation of various substituted oxan-3-ol derivatives.
Scientific Research Applications
rac-(3R,4R)-4-bromooxan-3-ol, trans has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-bromooxan-3-ol, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
rac-(3R,4R)-4-aminopiperidin-3-ol: Known for its use as a precursor in the synthesis of aminohydroxylated piperidine alkaloids.
rac-(3R,4R)-oxane-3,4-diol, trans: Another chiral compound with similar structural features but different functional groups.
Uniqueness: rac-(3R,4R)-4-bromooxan-3-ol, trans is unique due to its bromo functional group, which imparts distinct reactivity and potential applications compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2138411-30-8 |
---|---|
Molecular Formula |
C5H9BrO2 |
Molecular Weight |
181 |
Purity |
95 |
Origin of Product |
United States |
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